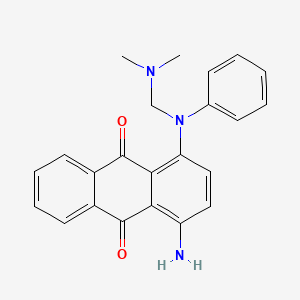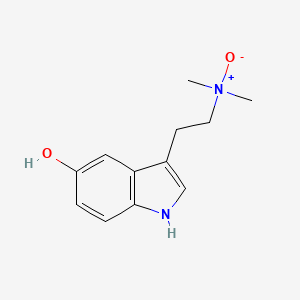
Bufotenin oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufotenin oxide is a derivative of bufotenin, a naturally occurring tryptamine found in various plants, mushrooms, and the skin of certain toads. Bufotenin itself is known for its hallucinogenic properties and structural similarity to serotonin, a key neurotransmitter in the human brain . This compound retains some of these properties and is of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bufotenin oxide can be synthesized through the oxidation of bufotenin. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bufotenin oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert this compound back to bufotenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various bufotenin derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Bufotenin oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic effects and its role in understanding hallucinogenic compounds.
Industry: Limited applications, primarily in research and development settings
Mechanism of Action
Bufotenin oxide exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the action of serotonin and leading to altered neurotransmission. This interaction can result in hallucinogenic effects, changes in mood, and other neurological effects .
Comparison with Similar Compounds
Bufotenin oxide is structurally similar to other tryptamine derivatives, such as:
Psilocin: Another hallucinogenic compound found in certain mushrooms.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and toad venom.
N,N-Dimethyltryptamine (DMT): A powerful psychedelic compound found in many plants and animals.
This compound is unique in its specific oxidation state and its particular interactions with serotonin receptors, which can differ from those of its analogs .
Properties
CAS No. |
1019-44-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2,16)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |
InChI Key |
UADOMBGQYQPICP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



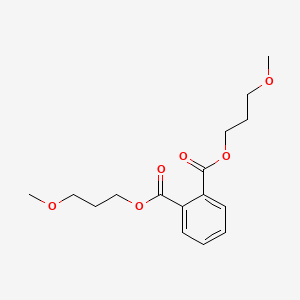
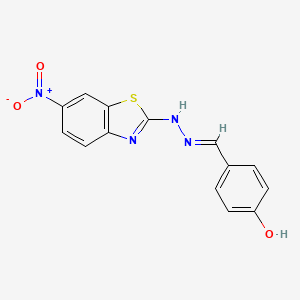
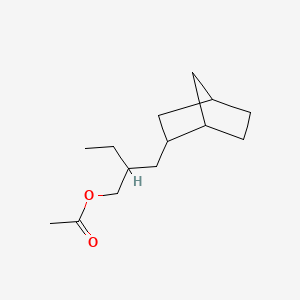
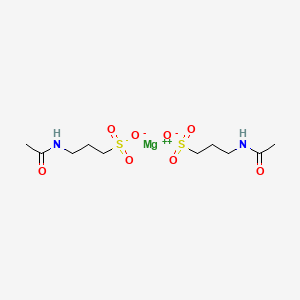


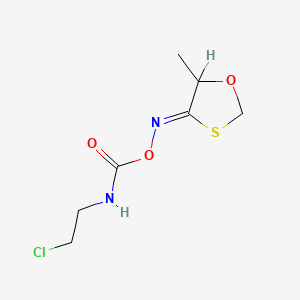
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)




